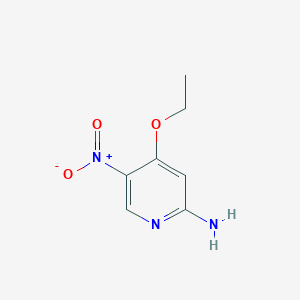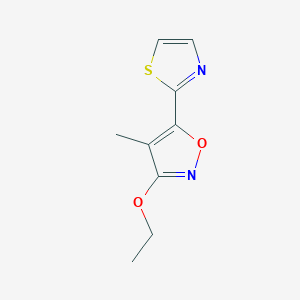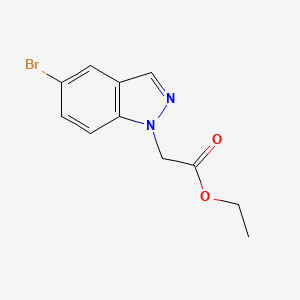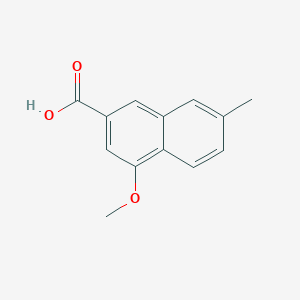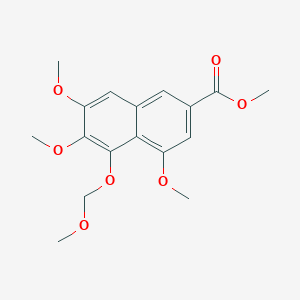![molecular formula C11H8N2S B13925633 3-Phenylimidazo[2,1-b]thiazole CAS No. 32189-02-9](/img/structure/B13925633.png)
3-Phenylimidazo[2,1-b]thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Phenylimidazo[2,1-b]thiazole is a heterocyclic compound that features a fused ring system consisting of an imidazole ring and a thiazole ring, with a phenyl group attached at the third position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenylimidazo[2,1-b]thiazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of thiourea with α-bromoacetophenone in the presence of a base, followed by cyclization to form the imidazo[2,1-b]thiazole ring system . Another approach involves the use of phenyl acetylene, N-bromosuccinimide, and thiourea in an aqueous medium .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would apply to its production.
Análisis De Reacciones Químicas
Types of Reactions: 3-Phenylimidazo[2,1-b]thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, especially at the phenyl ring and the heterocyclic nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products Formed: The products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring or the heterocyclic system.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism of action of 3-Phenylimidazo[2,1-b]thiazole varies depending on its application. In the context of its anticancer activity, the compound has been shown to induce apoptosis in cancer cells by targeting specific molecular pathways, such as the inhibition of protein kinases and the activation of caspases . Molecular docking studies have revealed that the compound can bind to DNA and proteins, disrupting their normal function and leading to cell death .
Comparación Con Compuestos Similares
Tetramisole: Another compound with a similar structure, used for similar applications as Levamisole.
Uniqueness: 3-Phenylimidazo[2,1-b]thiazole stands out due to its diverse range of biological activities and its potential for modification to enhance its properties. Its unique structure allows for various substitutions, making it a versatile scaffold for drug development and other applications.
Propiedades
Número CAS |
32189-02-9 |
|---|---|
Fórmula molecular |
C11H8N2S |
Peso molecular |
200.26 g/mol |
Nombre IUPAC |
3-phenylimidazo[2,1-b][1,3]thiazole |
InChI |
InChI=1S/C11H8N2S/c1-2-4-9(5-3-1)10-8-14-11-12-6-7-13(10)11/h1-8H |
Clave InChI |
SMEJIYARBCBMAL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CSC3=NC=CN23 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


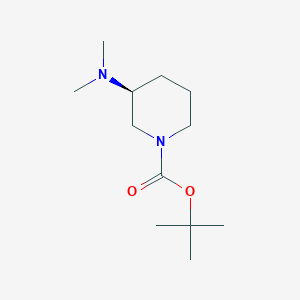
![Ethyl 6-bromo-5-methylimidazo[1,2-a]pyrimidine-2-carboxylate](/img/structure/B13925564.png)
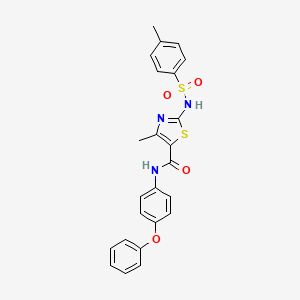
![8-Bromo-5-chloroimidazo[1,2-c]pyrimidine-2-carbonitrile](/img/structure/B13925593.png)
![2-Amino-7,8-dihydro-5H-pyrano[4,3-b]pyridin-5-one](/img/structure/B13925598.png)
